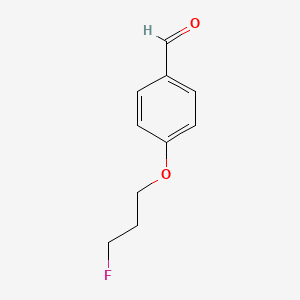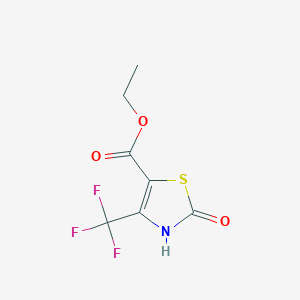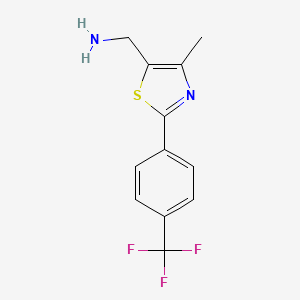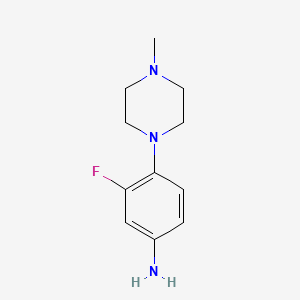![molecular formula C8H8O4 B1304312 3-ヒドロキシ-6-メチル-2,3-ジヒドロ-4H-フロ[3,2-c]ピラン-4-オン CAS No. 57053-18-6](/img/structure/B1304312.png)
3-ヒドロキシ-6-メチル-2,3-ジヒドロ-4H-フロ[3,2-c]ピラン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one is a heterocyclic organic compound with the molecular formula C8H8O4. It is known for its unique structure, which includes a furan ring fused to a pyran ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .
科学的研究の応用
3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in
作用機序
- The enolone unit in hydroxymaltol contributes to its strong antioxidant properties . We can speculate that a similar mechanism may apply to our compound.
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with antioxidant enzymes, enhancing their activity and contributing to the reduction of oxidative stress in cells. The compound’s hydroxyl group is crucial for these interactions, as it can form hydrogen bonds with the active sites of enzymes, stabilizing their structure and enhancing their catalytic activity .
Cellular Effects
The effects of 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in antioxidant defense, leading to increased production of protective enzymes. Additionally, it can affect cellular metabolism by enhancing the activity of enzymes involved in energy production, thereby increasing the overall metabolic rate of cells .
Molecular Mechanism
At the molecular level, 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of pro-oxidant enzymes, which reduces the production of reactive oxygen species (ROS) and prevents oxidative damage to cellular components. The compound can also activate signaling pathways that lead to the expression of antioxidant genes, further enhancing the cell’s defense mechanisms. Additionally, it can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that promote cell survival and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to increased antioxidant enzyme activity and reduced oxidative stress .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve overall cellular function. At high doses, it can have toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, with a specific dosage range providing optimal benefits without adverse effects .
Metabolic Pathways
3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to the detoxification of reactive oxygen species. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the mitochondria, where it enhances the activity of enzymes involved in energy production. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of glucose and piperidine in ethanol, followed by the addition of acetic acid and further heating. The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography and high vacuum distillation, followed by recrystallization from hexane .
Industrial Production Methods
While specific industrial production methods for 3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
特性
IUPAC Name |
3-hydroxy-6-methyl-2,3-dihydrofuro[3,2-c]pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-6-7(8(10)12-4)5(9)3-11-6/h2,5,9H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPYAZHRXGNBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(CO2)O)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377558 |
Source


|
| Record name | 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57053-18-6 |
Source


|
| Record name | 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B1304231.png)
![Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1304233.png)
![Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1304235.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1304237.png)

![1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone](/img/structure/B1304244.png)
![Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate](/img/structure/B1304247.png)
![Methyl 4-{3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl}benzenecarboxylate](/img/structure/B1304250.png)


![4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile](/img/structure/B1304256.png)
amino]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B1304257.png)

